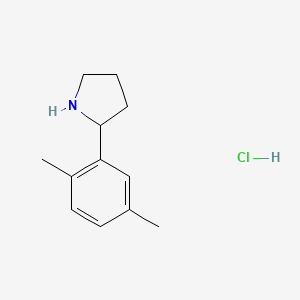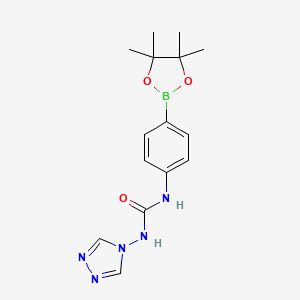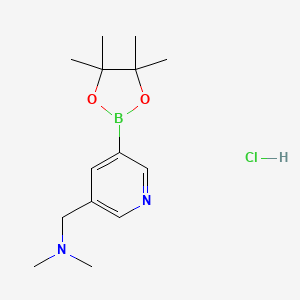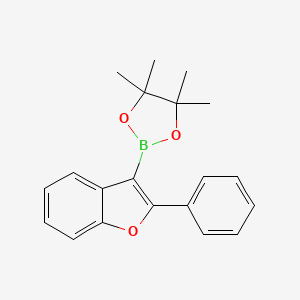
2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol is an organic compound with the molecular formula C9H9Cl2FO and a molecular weight of 223.07 g/mol . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a methyl group attached to a phenyl ring, along with a hydroxyl group attached to the ethane backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of a compound containing a phenyl ring with appropriate substituents (such as 3-fluoro-4-methylphenyl) with a dichloromethyl reagent. This reaction typically occurs in the presence of a catalyst and under controlled temperature conditions ranging from 100°C to 250°C, with a preferred range of 120°C to 160°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the formation of by-products. The use of phase transfer catalysts and polar solvents can enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, while the halogen atoms contribute to the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
2,2-Dichloro-1-(2-fluoro-3-methylphenyl)ethanol: Similar in structure but with different positional isomers of the fluorine and methyl groups.
2,2-Dichloro-1-(3-fluoro-2-methylphenyl)ethanol: Another positional isomer with distinct chemical properties.
Uniqueness
2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol is unique due to its specific arrangement of substituents on the phenyl ring, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry.
特性
分子式 |
C9H9Cl2FO |
|---|---|
分子量 |
223.07 g/mol |
IUPAC名 |
2,2-dichloro-1-(3-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl2FO/c1-5-2-3-6(4-7(5)12)8(13)9(10)11/h2-4,8-9,13H,1H3 |
InChIキー |
HTCXYUCWXRFNOC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C(Cl)Cl)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


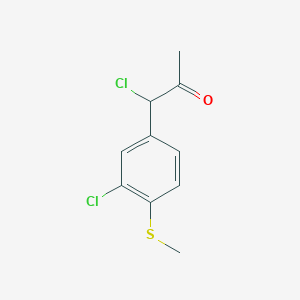

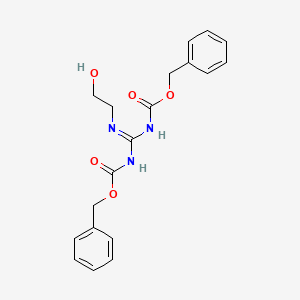
![5-Chlorothieno[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14040651.png)
![1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one](/img/structure/B14040654.png)
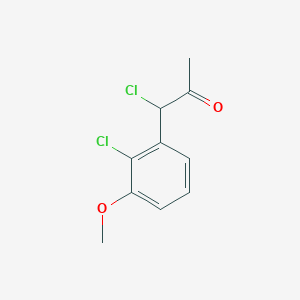
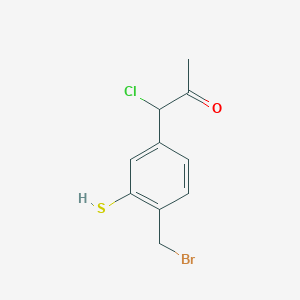
![5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14040667.png)
